molecular formula C11H13NO2 B2402680 Methyl (2R,3R)-3-phenylazetidine-2-carboxylate CAS No. 2248280-61-5

Methyl (2R,3R)-3-phenylazetidine-2-carboxylate

Cat. No.: B2402680
CAS No.: 2248280-61-5
M. Wt: 191.23
InChI Key: WKRHJNLLKLHESE-VHSXEESVSA-N
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Description

The description of a compound usually includes its molecular formula, structure, and the functional groups present. It may also include the compound’s role or significance in a particular context, such as its use in a reaction or its biological activity .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve multiple steps, each with different reactants and conditions. The yield and efficiency of the synthesis process are also important factors .


Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant, a product, or a catalyst .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. The compound’s reactivity and its behavior under various conditions might also be studied .

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve understanding how the compound interacts with biological systems. This could involve binding to a particular protein, inhibiting an enzyme, or interacting with a biological pathway .

Safety and Hazards

This involves understanding the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions that need to be taken when handling the compound .

Properties

IUPAC Name

methyl (2R,3R)-3-phenylazetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-9(7-12-10)8-5-3-2-4-6-8/h2-6,9-10,12H,7H2,1H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRHJNLLKLHESE-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H](CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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